Phosphine sulfide, dimorpholinophenyl-
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Overview
Description
Phosphine sulfide, dimorpholinophenyl- is a compound belonging to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Phosphine sulfides, in particular, are pentavalent derivatives of organophosphines and are known for their stability towards oxidation . This stability makes them valuable as synthetic intermediates and functional materials in various chemical processes.
Preparation Methods
The synthesis of phosphine sulfide, dimorpholinophenyl- typically involves the reaction of phosphines with sulfur. One common method is the reaction of triphenylphosphine with elemental sulfur in a suitable solvent . This reaction is rapid and can be carried out at room temperature. Industrial production methods often involve the use of Grignard reagents or organometallic reagents to introduce the phosphine group, followed by sulfurization to form the phosphine sulfide .
Chemical Reactions Analysis
Phosphine sulfide, dimorpholinophenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the phosphine sulfide can be converted to phosphine oxides using oxidizing agents such as hydrogen peroxide . Reduction reactions often involve the use of reducing agents like lithium aluminum hydride to convert the phosphine sulfide back to the parent phosphine . Substitution reactions can occur with halogenated compounds, leading to the formation of new phosphine derivatives .
Scientific Research Applications
Phosphine sulfide, dimorpholinophenyl- has a wide range of applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and as a stabilizing agent for reactive intermediates . In biology and medicine, phosphine sulfides are explored for their potential use in drug delivery systems and as therapeutic agents due to their stability and reactivity . In industry, they are used in the production of polymers, as flame retardants, and in the synthesis of other organophosphorus compounds .
Mechanism of Action
The mechanism of action of phosphine sulfide, dimorpholinophenyl- involves its ability to form stable complexes with metal ions and other reactive species. The phosphine group can coordinate with metal centers, facilitating various catalytic processes . The sulfur atom in the phosphine sulfide can also participate in redox reactions, making it a versatile compound in both oxidation and reduction reactions .
Comparison with Similar Compounds
Phosphine sulfide, dimorpholinophenyl- can be compared with other similar compounds such as phosphine oxides and phosphine-borane complexes. Phosphine oxides are more polar and often used in different synthetic applications due to their reactivity . Phosphine-borane complexes are known for their stability and are commonly used as precursors for trivalent organophosphines . The unique stability and reactivity of phosphine sulfides make them valuable in applications where other phosphine derivatives may not be suitable .
Similar compounds include:
- Triphenylphosphine sulfide
- Dimethylphenylphosphine sulfide
- Diphenylphosphine sulfide
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
6278-48-4 |
---|---|
Molecular Formula |
C14H21N2O2PS |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
dimorpholin-4-yl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H21N2O2PS/c20-19(14-4-2-1-3-5-14,15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |
InChI Key |
LBDGKJIAUPONLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P(=S)(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
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